molecular formula C10H17Cl2FN2S B7982213 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride

Cat. No.: B7982213
M. Wt: 287.22 g/mol
InChI Key: SFTSCJQLQSGLAC-UHFFFAOYSA-N
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Description

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidines and thiophenes It is characterized by the presence of a fluorine atom on the thiophene ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized thiophene derivatives, while reduction can produce different reduced forms of the piperidine moiety.

Scientific Research Applications

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the thiophene ring and the piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chlorothien-2-yl)methylpiperidin-4-amine dihydrochloride
  • 1-[(5-Bromothien-2-yl)methylpiperidin-4-amine dihydrochloride
  • 1-[(5-Methylthien-2-yl)methylpiperidin-4-amine dihydrochloride

Uniqueness

1-[(5-Fluorothien-2-yl)methylpiperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2S.2ClH/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13;;/h1-2,8H,3-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTSCJQLQSGLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(S2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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